1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide
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Overview
Description
1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide is a chemical compound with the molecular formula C13H11ClINO.
Preparation Methods
The synthesis of 1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide typically involves the reaction of 4-chlorobenzaldehyde with pyridine in the presence of an oxidizing agent. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridinium salts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium salts.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide can be compared with other pyridinium salts and similar compounds, such as:
1-[2-(4-Bromophenyl)-2-oxoethyl]pyridinium iodide: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
1-[2-(4-Methylphenyl)-2-oxoethyl]pyridinium iodide: Contains a methyl group instead of chlorine, affecting its chemical behavior and applications.
1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridinium iodide: The presence of a nitro group introduces different electronic effects and reactivity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-pyridin-1-ium-1-ylethanone;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClNO.HI/c14-12-6-4-11(5-7-12)13(16)10-15-8-2-1-3-9-15;/h1-9H,10H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBSFUJSYPCJCT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)Cl.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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